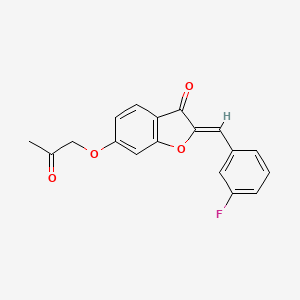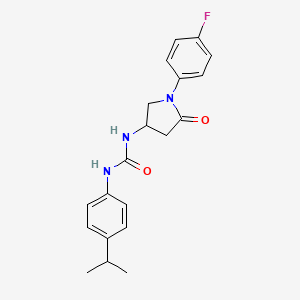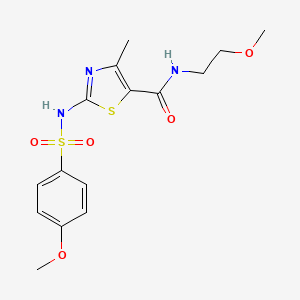
4-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 3-methoxyphenylacetylene can react with a nitrile oxide to form the isoxazole ring.
Introduction of the Fluoro Group: The fluoro group can be introduced through electrophilic fluorination of a suitable precursor, such as a benzamide derivative.
Coupling Reaction: The final step involves coupling the isoxazole derivative with the fluoro-substituted benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group or further to a carboxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of phenolic or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating the effects of fluoro and isoxazole substitutions on biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Isoxazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities . The presence of a fluoro group may enhance the compound’s metabolic stability and bioavailability.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties. Its synthesis and functionalization can lead to the discovery of novel compounds with desirable characteristics.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide would depend on its specific biological target. Generally, compounds with isoxazole rings can interact with enzymes or receptors, modulating their activity. The fluoro group may enhance binding affinity through hydrophobic interactions or by influencing the electronic properties of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
4-fluoro-N-(3-methoxyphenyl)benzamide: Lacks the isoxazole ring, which may reduce its biological activity.
N-(5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide: Lacks the fluoro group, potentially affecting its metabolic stability and bioavailability.
4-chloro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide: Similar structure but with a chloro group instead of a fluoro group, which may alter its reactivity and biological properties.
Uniqueness
The combination of a fluoro group and an isoxazole ring in 4-fluoro-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide makes it unique. The fluoro group can enhance metabolic stability and binding affinity, while the isoxazole ring can confer specific biological activities, making this compound a valuable candidate for further research and development.
Propiedades
IUPAC Name |
4-fluoro-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-4-2-3-13(9-16)17-10-15(21-24-17)11-20-18(22)12-5-7-14(19)8-6-12/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRAQHGTOFUYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999695.png)



![N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2999701.png)


![2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2999705.png)

![(E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide](/img/structure/B2999707.png)

![1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2999710.png)
![methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2999712.png)
![3-chloro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2999715.png)
